(3-amino-1-cyclopentyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(3-amino-1-cyclopentyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a pyrazole ring substituted with an amino group and a cyclopentyl group, along with a pyrrolidine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-1-cyclopentyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl and amino groups. The final step involves the attachment of the pyrrolidine ring through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-amino-1-cyclopentyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyrrolidine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are tailored to optimize the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(3-amino-1-cyclopentyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-amino-1-cyclopentyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(3-amino-1H-pyrazol-4-yl)phenylMethanone: This compound shares the pyrazole core but differs in the substituents attached to the ring.
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: Another pyrazole derivative with different functional groups and biological activities.
Uniqueness
(3-amino-1-cyclopentyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H20N4O |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3-amino-1-cyclopentylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H20N4O/c14-12-11(13(18)16-7-3-4-8-16)9-17(15-12)10-5-1-2-6-10/h9-10H,1-8H2,(H2,14,15) |
InChI Key |
NBBNESMQBIPVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)C(=O)N3CCCC3 |
Origin of Product |
United States |
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